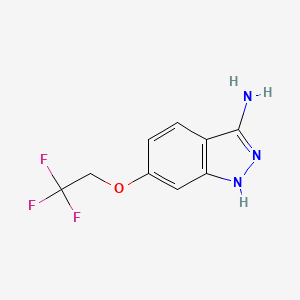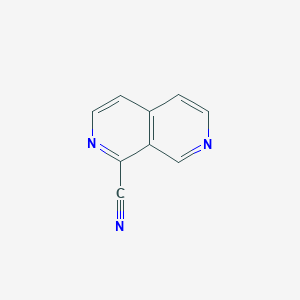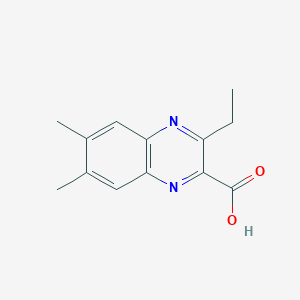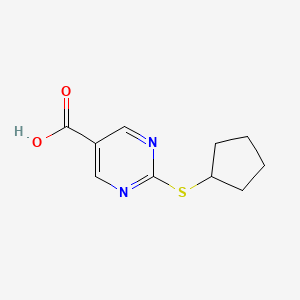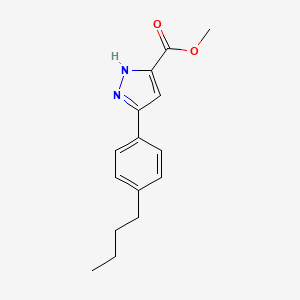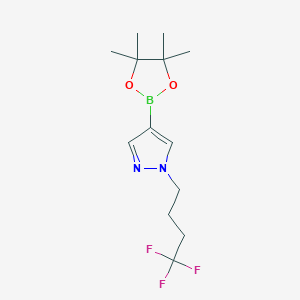![molecular formula C10H9ClN2S2 B1414670 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019391-52-6](/img/structure/B1414670.png)
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Vue d'ensemble
Description
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 3-chloroaniline with 4-methyl-1,3-thiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive thiazole ring.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
- 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenol
- 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]benzoic acid
Uniqueness
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the thiazole ring enhances its reactivity and potential for forming various derivatives with diverse applications.
Propriétés
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIOHPWVNABADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1414588.png)
![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)
![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)
